molecular formula C25H23NO5S B11198310 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11198310
M. Wt: 449.5 g/mol
InChI Key: CSPTUEAIJSNELC-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, hydroxyphenyl, and thiophene-carbonyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • (1,2-Bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23NO5S/c1-30-18-11-10-16(15-19(18)31-2)12-13-26-22(17-7-4-3-5-8-17)21(24(28)25(26)29)23(27)20-9-6-14-32-20/h3-11,14-15,22,28H,12-13H2,1-2H3

InChI Key

CSPTUEAIJSNELC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4)OC

Origin of Product

United States

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